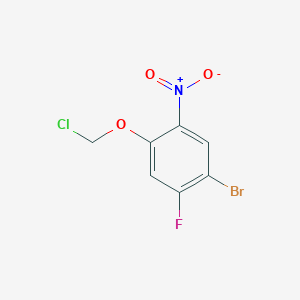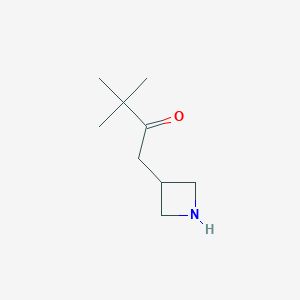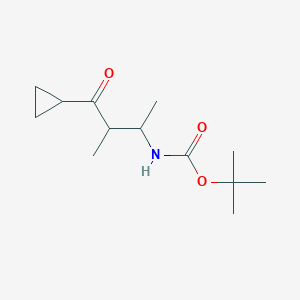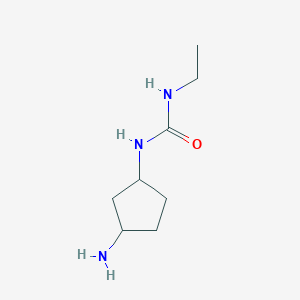
1-(3-Aminocyclopentyl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminocyclopentyl)-3-ethylurea is an organic compound characterized by a cyclopentane ring substituted with an amino group and an ethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclopentyl)-3-ethylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-aminocyclopentanone with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminocyclopentyl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidation products include nitro or hydroxylamine derivatives.
- Reduction products include secondary amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3-Aminocyclopentyl)-3-ethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminocyclopentyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ethylurea moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Aminocyclopentyl)methylphosphinic acids: These compounds share a similar cyclopentane ring structure but differ in their functional groups, leading to distinct chemical and biological properties.
1-(3-Aminocyclopentyl)-3-methylurea: This compound is structurally similar but has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness: 1-(3-Aminocyclopentyl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and an ethylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H17N3O |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-(3-aminocyclopentyl)-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
Clé InChI |
GBWOPJKSQKMTRG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
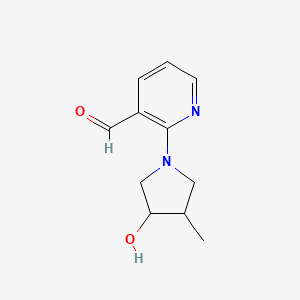
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)
amine](/img/structure/B13161474.png)



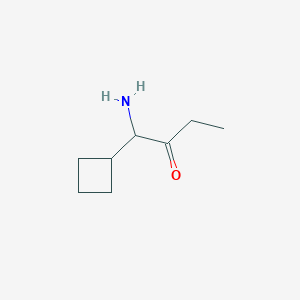
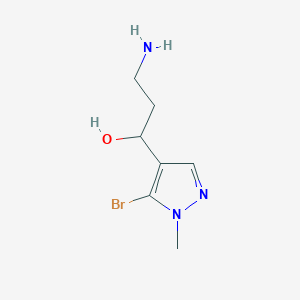
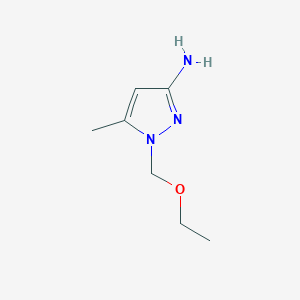
![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
